molecular formula C22H16BrN5O3S B6480189 3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-72-9

3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6480189
CAS No.: 895640-72-9
M. Wt: 510.4 g/mol
InChI Key: DNSDDTVOTGTQMR-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative featuring a 4-bromobenzenesulfonyl substituent at position 3 and a 4-methoxyphenylamine group at position 3. Its molecular formula is C₂₂H₁₆BrN₅O₂S, with an average mass of 494.367 g/mol .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5O3S/c1-31-16-10-8-15(9-11-16)24-20-18-4-2-3-5-19(18)28-21(25-20)22(26-27-28)32(29,30)17-12-6-14(23)7-13-17/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDDTVOTGTQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that belongs to the class of quinazolin derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C22H16BrN5O3S
  • Molecular Weight : 510.4 g/mol
  • CAS Number : 895640-72-9

The compound features a bromobenzenesulfonyl group and a methoxyphenyl moiety, which are significant for its biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound in focus has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cells through multiple mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been observed to cause G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases and upregulation of pro-apoptotic factors have been reported.

In a study involving related quinazoline compounds, it was noted that modifications at specific positions significantly influenced cytotoxicity against cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) .

Antibacterial Activity

The antibacterial potential of quinazolines has also been documented. The presence of sulfonamide groups enhances the antibacterial efficacy of these compounds. Preliminary evaluations suggest that this compound exhibits activity against Gram-positive bacteria, although detailed studies are needed to quantify this effect.

Anti-inflammatory Activity

Quinazolines are known to possess anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways, possibly through the modulation of cytokine release and inhibition of NF-kB signaling pathways.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of quinazoline derivatives:

  • Cytotoxicity Assays : In vitro assays using MTT and other methods have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against various cancer cell lines .
    CompoundCell LineIC50 (μM)
    A1MCF-712
    A2PC310
    A3HT-2911
  • Mechanistic Studies : Research indicates that the compound may exert its effects by targeting specific kinases involved in cell proliferation and survival pathways .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development, particularly in targeting specific receptors or pathways involved in various diseases.

Case Study: Dual Orexin Receptor Agonists
Recent studies have indicated that compounds similar to this triazoloquinazoline derivative exhibit activity as orexin receptor agonists. These receptors are crucial for regulating wakefulness and appetite, and their modulation could lead to novel treatments for conditions such as narcolepsy and obesity .

Compound Activity Reference
3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amineOrexin receptor modulation

Anticancer Activity

Research has demonstrated that sulfonamide derivatives can possess anticancer properties. The incorporation of the bromobenzenesulfonyl group may enhance the compound's ability to inhibit tumor cell proliferation.

Case Study: Anticancer Activity
In vitro studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .

Compound Type Cell Line Tested Effect Observed Reference
Sulfonamide derivativesA549 (lung cancer)Cytotoxicity

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Application in Organic Electronics
Research into organic semiconductors has highlighted the potential of triazoloquinazoline derivatives as active materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport can improve device efficiency .

Material Type Application Performance Metric Reference
Triazoloquinazoline derivativesOLEDsImproved luminescence efficiency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features, molecular weights, and properties of the target compound with analogs from the evidence:

Compound Name (Reference) Core Structure Sulfonyl Group Amine Substituent Molecular Weight (g/mol) Notable Properties/Activity
Target Compound [1,2,3]Triazolo[1,5-a]quinazoline 4-Bromophenyl 4-Methoxyphenyl 494.367 High polarity due to sulfonyl and methoxy groups
BA96518 [1,2,3]Triazolo[1,5-a]quinazoline 4-Bromophenyl 2-(1H-Indol-3-yl)ethyl 547.4264 Increased bulkiness from indole group
N-Benzyl-3-[(4-bromophenyl)sulfonyl] analog [1,2,3]Triazolo[1,5-a]quinazoline 4-Bromophenyl Benzyl 494.367 Lipophilic benzyl group may enhance membrane permeability
3-[(4-Chlorophenyl)sulfonyl]-N-(4-methoxyphenyl) [1,2,3]Triazolo[1,5-a]quinazoline 4-Chlorophenyl 4-Methoxyphenyl ~480 Chlorine’s smaller atomic radius vs. bromine may reduce steric hindrance
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl) analog [1,2,3]Triazolo[1,5-a]quinazoline Phenyl 4-Ethoxyphenyl ~467 Ethoxy group increases hydrophobicity vs. methoxy

Electrochemical and Pharmacokinetic Properties

  • Electrochemical Behavior: Triazolopyrimidinones with morpholine or piperidine substituents (e.g., S2-TP and S3-TP) show distinct redox profiles on carbon electrodes, suggesting the target compound’s sulfonyl group could influence similar properties .
  • LogP Predictions : The target compound’s calculated LogP is ~3.5 (estimated from analogs), indicating moderate lipophilicity suitable for oral bioavailability .

Research Findings and Implications

  • Anticancer Potential: While the target compound lacks explicit activity data, structural analogs like 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazoles demonstrate cytotoxicity against renal cancer cells (Growth Inhibition = 81.85%) .
  • Fluorescent Probes: Derivatives like TQZ ([1,2,4]triazolo[1,5-c]quinazolin-5-amine) are used in receptor imaging, suggesting diagnostic applications for the target compound .

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